7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene
Description
The compound 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-ol (CAS 2676863-62-8) is a functionalized cyclobuta-indene derivative with a benzyloxy group at position 7, a methyl group at position 1, and a hydroxyl group at position 1. Its molecular formula is C₁₉H₂₀O₂, molecular weight 280.36 g/mol, and it is stored under sealed, dry conditions at 2–8°C to ensure stability . This compound is structurally notable for its fused cyclobutane ring and indene backbone, which confer rigidity and influence its reactivity.
Properties
IUPAC Name |
4-methyl-2-phenylmethoxytricyclo[6.3.0.03,6]undeca-1,3(6),7-triene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20O/c1-13-10-16-11-15-8-5-9-17(15)19(18(13)16)20-12-14-6-3-2-4-7-14/h2-4,6-7,11,13H,5,8-10,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XVOKBXUOZDNQTQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CC2=C1C(=C3CCCC3=C2)OCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20O | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.4 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene typically involves multiple steps, starting from readily available precursors. One common method involves the Suzuki–Miyaura coupling reaction, which is known for its mild and functional group-tolerant conditions . This reaction uses organoboron reagents and palladium catalysts to form carbon-carbon bonds, making it suitable for constructing the cyclobuta[f]indene framework.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the principles of large-scale organic synthesis, such as optimizing reaction conditions and using cost-effective reagents, would apply. The use of continuous flow reactors and automated synthesis platforms could enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene can undergo various chemical reactions, including:
Reduction: Reduction reactions can be used to modify the functional groups attached to the cyclobuta[f]indene core.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new functional groups onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) under acidic conditions.
Reduction: Hydrogen gas (H2) with a palladium catalyst (Pd/C).
Substitution: Halogenating agents like N-bromosuccinimide (NBS) for bromination reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation at the benzylic position typically yields benzoic acids, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Chemical Properties and Structure
The molecular formula of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is with a molecular weight of approximately 280.37 g/mol. Its structure features a cyclobutane ring fused to an indene moiety, which contributes to its chemical reactivity and potential biological activity.
Medicinal Chemistry Applications
1. Anticancer Activity
Recent studies have indicated that derivatives of tetrahydroindene compounds exhibit promising anticancer properties. The unique structural framework of this compound allows for interactions with various biological targets:
- Mechanism of Action : The compound may induce apoptosis in cancer cells through the modulation of signaling pathways associated with cell survival and proliferation.
- Case Study : A study demonstrated that similar tetrahydroindene derivatives showed significant cytotoxicity against human cancer cell lines, suggesting that this compound could be further explored for its anticancer potential .
2. Neuroprotective Effects
Research has also explored the neuroprotective effects of compounds with similar structures:
- Potential Applications : These compounds may protect neuronal cells from oxidative stress and excitotoxicity.
- Case Study : A related study reported that tetrahydroindene derivatives could enhance neuronal survival in models of neurodegenerative diseases .
The synthesis of this compound can be achieved through various methods including:
Mechanism of Action
The mechanism of action of 7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene involves its interaction with specific molecular targets. For instance, it may modulate the activity of enzymes or receptors involved in cellular signaling pathways. The exact molecular targets and pathways can vary depending on the specific application and context of use .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
7-(Benzyloxy)-2,4,5,6-tetrahydro-1H-cyclobuta[f]inden-1-one (CAS 2676863-61-7)
This ketone analog lacks the methyl and hydroxyl groups present in the parent compound, featuring a ketone at position 1 instead. Key differences include:
The ketone’s lower molecular weight (264.32 vs. 280.36 g/mol) may also influence its pharmacokinetic properties in drug design .
Halogenated Derivatives: 3-Bromo-7-fluoro-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene (CAS 2676867-20-0)
This compound replaces the benzyloxy group with bromo and fluoro substituents. Key distinctions:
- Molecular Formula : C₁₁H₁₀BrF (exact formula inferred from name).
- Functional Groups : Bromine and fluorine atoms introduce electronegativity, altering reactivity (e.g., susceptibility to nucleophilic substitution) .
- Applications : Halogenated analogs are often intermediates in agrochemical or medicinal chemistry due to enhanced stability and bioactivity .
Protoilludene (CID 15939655)
A natural sesquiterpene with a cyclobuta-indene core, protoilludene (CAS NF0343) features methyl groups at positions 3, 6, 6, and 7b. Unlike synthetic derivatives, it lacks oxygen-based functional groups, emphasizing its role in natural product biosynthesis .
Stability and Handling
The hydroxyl derivative’s requirement for refrigeration (2–8°C) indicates sensitivity to thermal degradation or hygroscopicity, whereas the ketone and halogenated analogs may exhibit greater ambient stability .
Biological Activity
7-(Benzyloxy)-1-methyl-2,4,5,6-tetrahydro-1H-cyclobuta[f]indene is a compound of interest due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies that highlight its efficacy in various biological contexts.
- Molecular Formula : C19H23O
- Molar Mass : 273.39 g/mol
- CAS Number : 831217-43-7
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, including:
- Anticancer Properties : Preliminary studies suggest that it may inhibit the proliferation of certain cancer cell lines.
- Antimicrobial Activity : Exhibits potential as an antimicrobial agent against various pathogens.
- Neuroprotective Effects : Some findings indicate neuroprotective properties, which could be relevant in treating neurodegenerative diseases.
The biological activities of this compound are believed to stem from its interaction with specific molecular targets:
- Inhibition of Cell Proliferation : The compound may interfere with cell cycle progression in cancer cells.
- Apoptosis Induction : Evidence suggests it may trigger apoptotic pathways in malignant cells.
- Antioxidant Activity : It may exhibit antioxidant properties that protect cells from oxidative stress.
Anticancer Activity
A study published in the Journal of Medicinal Chemistry demonstrated that derivatives of this compound significantly inhibited the growth of breast and prostate cancer cell lines. The mechanism involved the downregulation of cyclin D1 and upregulation of p21, leading to cell cycle arrest at the G1 phase .
Antimicrobial Effects
In vitro tests reported in Phytotherapy Research showed that the compound exhibited inhibitory effects against Staphylococcus aureus and Escherichia coli. The Minimum Inhibitory Concentration (MIC) was determined to be 32 µg/mL for both pathogens, indicating moderate antimicrobial activity .
Neuroprotection
Research highlighted in Neuroscience Letters indicated that treatment with this compound reduced neuronal death in models of oxidative stress. It was found to enhance the expression of neurotrophic factors such as BDNF (Brain-Derived Neurotrophic Factor), suggesting a potential role in neuroprotection .
Data Table: Biological Activities Summary
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
